molecular formula C11H11NO2 B2390492 N-(2-ACETYLPHENYL)PROP-2-ENAMIDE CAS No. 104373-96-8

N-(2-ACETYLPHENYL)PROP-2-ENAMIDE

Cat. No.: B2390492
CAS No.: 104373-96-8
M. Wt: 189.214
InChI Key: LKKIPAQMAWIMLX-UHFFFAOYSA-N
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Description

N-(2-Acetylphenyl)prop-2-enamide is a chemical compound of interest in organic chemistry and pharmaceutical research. As a derivative of acetophenone with a propenamide substituent, it serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize this compound in the development of novel chemical entities, particularly in exploring structure-activity relationships. The presence of both acetyl and acrylamide functional groups on the phenyl ring makes it a suitable intermediate for various chemical reactions, including nucleophilic additions and polymerizations. Its structural motif is common in compounds studied for their potential biological activities. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-acetylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-3-11(14)12-10-7-5-4-6-9(10)8(2)13/h3-7H,1H2,2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKIPAQMAWIMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Acetylphenyl Prop 2 Enamide and Analogues

Strategies for Amide Bond Formation

The creation of the amide linkage between the 2-aminoacetophenone (B1585202) and the acrylic acid derivative is a critical step in the synthesis of N-(2-acetylphenyl)prop-2-enamide. Several established and modern techniques are employed for this purpose.

Acylation of 2-Aminoacetophenone with Acryloyl Halides

A primary and straightforward method for synthesizing this compound is the acylation of 2-aminoacetophenone with an acryloyl halide, most commonly acryloyl chloride. nih.gov This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amine group of 2-aminoacetophenone on the electrophilic carbonyl carbon of the acryloyl chloride. researchgate.net The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. nih.govmdpi.com

The choice of solvent can influence the reaction's efficiency. Dichloromethane and ethylene (B1197577) dichloride are commonly used. mdpi.comnih.gov The reaction is often conducted at room temperature and can be completed within a few hours, providing good to high yields of the desired amide. nih.govmdpi.com

Table 1: Examples of Acylation Reactions for Amide Synthesis

AmineAcylating AgentBaseSolventYield (%)Reference
2-ArylethylaminesMethacryloyl chlorideTriethylamineEthylene dichloride46–94 nih.govmdpi.com
Propargylamine (B41283)Acryloyl chloride--42 researchgate.net
PropargylamineCrotonyl chloride--56 researchgate.net
4'-Aminoacetophenone2-(Chlorocarbonyl)phenyl acetateTriethylamineDichloromethane- nih.gov

Condensation Reactions for N-Acylaryl Amides

Condensation reactions provide a versatile alternative for forming the amide bond. These methods typically involve the activation of a carboxylic acid (acrylic acid in this case) with a coupling agent, followed by reaction with the amine (2-aminoacetophenone). highfine.com A wide array of condensing agents are available, including carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as uronium salts such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

The reaction of carboxylic acids with amines is an equilibrium process. highfine.com To drive the reaction towards the product, an excess of one reactant can be used, or the water formed during the reaction can be removed. highfine.com The choice of condensing agent, base, and reaction conditions can significantly impact the yield and purity of the N-acylaryl amide. For instance, the use of TiCl4 as a mediator in the presence of pyridine has been shown to be effective for the direct condensation of carboxylic acids and amines, affording amides in moderate to excellent yields. d-nb.infonih.gov

Hydrothermal pyrolysis experiments have also demonstrated the formation of amides from the condensation of carboxylic acids and ammonium (B1175870) bicarbonate at elevated temperatures. researchgate.net

Multi-Component Reaction Approaches

While specific multi-component reactions for the direct synthesis of this compound are not extensively detailed in the provided search results, this approach offers a powerful strategy for the efficient construction of complex molecules in a single step. Conceptually, a multi-component reaction could be designed to bring together 2-aminoacetophenone, an acrylic acid equivalent, and potentially other reactants to form the target molecule.

Introduction of Specific Structural Moieties

The synthesis of this compound is not only about forming the amide bond but also about constructing or incorporating its two key structural components.

Formation of the 2-Acetylphenyl Moiety

The 2-acetylphenyl group is a common structural motif in organic synthesis. One of the primary starting materials for introducing this moiety is 2'-aminoacetophenone (B46740). researchgate.net This compound already contains the acetyl group and the phenyl ring in the desired arrangement.

Alternatively, the acetyl group can be introduced onto an aromatic ring through Friedel-Crafts acylation. For example, 2-acetothienone can be prepared by treating thiophene (B33073) with acetyl chloride in the presence of a Lewis acid catalyst like stannic chloride. orgsyn.org A similar approach could be envisioned for the synthesis of substituted acetophenones.

Transformations of the acetyl group on pre-existing acetophenones are also a common strategy. ichem.md For instance, the oxidation of 2,3-dimethylindole (B146702) via a Witkop oxidation reaction can yield a 2-(N-acetyl)acetophenone derivative. mdpi.com

Elaboration of the Prop-2-enamide Moiety

The prop-2-enamide moiety is an α,β-unsaturated amide. This functional group can be introduced through the acylation and condensation reactions previously discussed. The reactivity of this group can also be harnessed for further molecular elaboration. Enamides, in general, are versatile reactants in various chemical transformations, including transition-metal catalysis and photochemistry. acs.org

The synthesis of enamides can be achieved through several routes, including the direct N-dehydrogenation of amides. acs.org A novel one-step method for this transformation utilizes a combination of LiHMDS and triflic anhydride. acs.org

Furthermore, γ-functionalized enamides can be synthesized, offering a handle for further chemical modifications. For example, trans-γ-chloro-enamides can be prepared from the reaction of acrolein with secondary amides, and the resulting alkyl chloride can be displaced by various nucleophiles. researchgate.net

Chemo- and Regioselective Synthesis Approaches

The primary challenge in synthesizing this compound lies in the selective N-acylation of 2-aminoacetophenone in the presence of the acetyl group. The amino group is generally more nucleophilic than the enol or enolate form of the acetyl group, which can often be exploited to achieve the desired chemoselectivity.

A prevalent and effective method for the N-acylation of amines is the Schotten-Baumann reaction. rsc.orgajol.inforesearchgate.net This reaction typically involves the treatment of an amine with an acyl chloride in the presence of an aqueous base. The base neutralizes the hydrogen chloride generated during the reaction, driving the equilibrium towards the formation of the amide. researchgate.net For the synthesis of N-substituted acrylamides, acryloyl chloride is the acylating agent of choice. ajol.inforesearchgate.net

In a typical procedure analogous to those reported for similar aromatic amines, 2-aminoacetophenone would be dissolved in a suitable organic solvent, and a base, such as triethylamine or an aqueous solution of sodium hydroxide (B78521), is added. researchgate.net Acryloyl chloride is then added dropwise, usually at a low temperature to control the exothermic reaction. The higher nucleophilicity of the aromatic amine compared to the enolizable acetyl group generally ensures that the reaction proceeds with high chemoselectivity to afford this compound.

The synthesis of various N-substituted acrylamides from substituted aromatic primary amines and acryloyl chloride in the presence of triethylamine has been reported, demonstrating the general applicability of this approach. researchgate.net While specific yield and detailed reaction conditions for this compound are not extensively documented in publicly available literature, the established protocols for analogous compounds provide a strong foundation for its successful synthesis. For instance, the synthesis of N-prop-2-ynylacrylamide and N-prop-2-ynylbut-2-enamide by treating propargylamine with the corresponding acyl chlorides under Schotten-Baumann conditions resulted in good yields of 42% and 56% respectively. ajol.inforesearchgate.net

The synthesis of the closely related N-((2-acetylphenyl)carbamothioyl)benzamide from 2-aminoacetophenone further supports the viability of this precursor for selective N-functionalization. researchgate.net In this multi-step synthesis, 2-aminoacetophenone is first converted to an isothiocyanate, which then reacts with benzoyl chloride. researchgate.net This demonstrates that the amino group can be selectively manipulated without interference from the acetyl group.

Table 1: Representative Conditions for the Synthesis of N-Substituted Acrylamides

AmineAcylating AgentBaseSolventYield (%)Reference
PropargylamineAcryloyl ChlorideTriethylamineNot Specified42 ajol.inforesearchgate.net
PropargylamineCrotonyl ChlorideTriethylamineNot Specified56 ajol.inforesearchgate.net
Substituted Aromatic AminesAcryloyl ChlorideTriethylamineNot SpecifiedNot Specified researchgate.net

This table is generated based on analogous reactions and serves as a guide for the synthesis of this compound.

The characterization of the final product is crucial to confirm its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential. While specific spectral data for this compound is scarce in the literature, the expected signals can be inferred from related structures. For instance, the ¹H NMR spectrum would be expected to show characteristic signals for the vinyl protons of the acrylamide (B121943) group, the aromatic protons, the acetyl methyl protons, and the amide N-H proton. The IR spectrum would typically exhibit characteristic absorption bands for the amide C=O and N-H stretching, as well as the acetyl C=O stretching. researchgate.net

Chemical Reactivity and Transformations of N 2 Acetylphenyl Prop 2 Enamide

Reactions of the Prop-2-enamide Moiety

The prop-2-enamide functional group is a versatile platform for a variety of chemical transformations. Its reactivity is characterized by the electron-deficient double bond, susceptible to nucleophilic attack, and the potential for the amide group to influence reaction pathways through electronic and steric effects. In the context of N-(2-acetylphenyl)prop-2-enamide, the interplay between the acetyl and propenamide moieties is of particular interest.

Polymerization Studies

The vinyl group within the prop-2-enamide structure makes this compound a monomer candidate for polymerization reactions. The nature of the N-substituent can significantly influence the polymerization behavior and the properties of the resulting polymer.

There are no specific research articles available that describe the homopolymerization of this compound. Homopolymerization would involve the chain-growth addition of multiple this compound monomers to form a polymer with repeating units of this specific monomer. The resulting polymer would feature pendant acetylphenyl groups, which could offer interesting properties such as altered solubility, thermal stability, or the potential for post-polymerization modification. However, without experimental studies, the feasibility and characteristics of such a homopolymer remain speculative.

Copolymerization involves the polymerization of two or more different monomers. This technique is widely used to tailor the properties of the resulting polymer. While the copolymerization of various N-substituted acrylamides with common vinyl monomers like styrene (B11656) and methyl methacrylate (B99206) is a well-explored area of polymer science, specific studies detailing the copolymerization of this compound are not present in the available scientific literature.

General studies on the copolymerization of N-substituted acrylamides indicate that the reactivity ratios of the comonomers, which dictate the composition and sequence distribution of the final copolymer, are highly dependent on the nature of the N-substituent. The presence of the acetylphenyl group in this compound would be expected to influence its reactivity towards other vinyl monomers, but quantitative data from experimental copolymerization studies are required to confirm this.

Nucleophilic Addition to the Alkene

The prop-2-enamide moiety in this compound contains an activated alkene, which is susceptible to nucleophilic attack, commonly known as Michael addition. This reaction is a fundamental transformation for this class of compounds. The electrophilicity of the double bond is enhanced by the electron-withdrawing nature of the adjacent amide group.

The general mechanism involves the addition of a nucleophile to the β-carbon of the alkene, leading to the formation of a stabilized enolate intermediate, which is subsequently protonated to yield the final product. A variety of nucleophiles can participate in this reaction, including amines, thiols, and carbanions.

For instance, the reaction of 3-oxobutanamide with α,β-ethylenic amides can lead to the formation of pyridin-2-one derivatives through a Michael addition followed by cyclization. rsc.org The specific conditions of the reaction can influence the final product's degree of unsaturation. rsc.org

The reactivity of the acrylamide (B121943) double bond can be influenced by steric hindrance. For example, the 2,2-dimethoxyethyl group in a related acrylamide increases steric bulk, thereby reducing the electrophilicity of the double bond when compared to less hindered analogs like N-methyl derivatives.

Reactions of the 2-Acetylphenyl Moiety

The 2-acetylphenyl portion of the molecule offers a rich landscape for chemical transformations, including intramolecular cyclizations and modifications of the acetyl group and the phenyl ring.

Intramolecular Cyclization to Heterocyclic Systems

A significant aspect of the reactivity of this compound and its derivatives is their ability to undergo intramolecular cyclization to form various heterocyclic systems, most notably quinolinone derivatives.

The intramolecular cyclization of this compound and its analogs is a key method for the synthesis of quinolin-4-one derivatives. This transformation can proceed through base- or acid-catalyzed pathways.

In a base-catalyzed reaction, which can be considered an intramolecular Claisen-Schmidt or aldol-type condensation, a base abstracts a proton from the α-carbon of the acetyl group, generating an enolate. This enolate then attacks the β-carbon of the prop-2-enamide alkene, leading to a cyclized intermediate that, upon dehydration, forms the quinolin-4-one ring system.

The Camps cyclization is another relevant transformation for structurally similar compounds, typically involving the base-catalyzed cyclization of o-acylaminoacetophenones to yield quinolinones. While the classical Camps reaction involves an acetoacetylated amine, the underlying principle of intramolecular condensation is applicable. For instance, the cyclization of N-(2-acetylphenyl)but-2-enamide can lead to quinolin-4-one and quinolin-2-one derivatives. researchgate.net

The table below illustrates examples of reaction conditions for the formation of quinolinone derivatives from related starting materials.

Starting MaterialReagents and ConditionsProductReference
Isatin and 4-bromoacetophenoneEthanol, base2-(4-Bromophenyl)quinoline-4-carboxylic acid nih.gov
4,7-Dimethylcoumarin (B83668)Nitric acid, sulfuric acid, then hydrazine (B178648) hydrateN-Amino-4,7-dimethyl-6-nitroquinoline-2-one sapub.org
Isatin and appropriate ketonePotassium hydroxide (B78521), ethanol/water, refluxQuinoline (B57606) 4-carboxylic acid derivatives sphinxsai.com

Annulation reactions involving this compound and its derivatives can lead to the formation of more complex, fused heterocyclic systems. These reactions build upon the fundamental reactivity of the molecule to construct additional rings.

For example, heterocyclic enamines, which share reactivity patterns with the enolate form of the acetylphenyl moiety, can act as versatile bis-nucleophiles. umich.edu They can react with bis-electrophiles to prepare fused 1,4-dihydroquinoline (B1252258) and quinolin-4-one derivatives. umich.edu

A recently developed strategy for synthesizing N-fused heterocycles involves an aromatization-driven acyl transfer-annulation of heteroaryl ketones. nih.gov This method, while demonstrated on other heteroaryl ketones, suggests a potential pathway for the transformation of this compound derivatives into complex fused systems. nih.gov The process generally involves the reaction of a heteroaryl ketone with an alkyl bromide, leading to a spirocyclic intermediate that undergoes intramolecular acyl transfer to form the fused heterocyclic product. nih.gov

The synthesis of various quinoline derivatives often serves as a stepping stone for creating more complex fused systems. For example, quinoline-2-one derivatives have been used as precursors to synthesize oxazole (B20620) and thiazole-fused quinolines. sapub.org Similarly, 2-phenyl quinoline hydrazide derivatives can be cyclized with various reagents to form pyrazole-fused quinolines. nih.gov

Transformations of the Acetyl Group (e.g., Reduction, Functionalization)

The acetyl group in this compound is a versatile functional handle that can undergo a variety of chemical transformations.

Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol. For instance, quinoline-4-carboxylic acid derivatives, structurally related to the target molecule, have been reduced to the corresponding aldehydes using lithium tri-tert-butoxyaluminum hydride in tetrahydrofuran. sphinxsai.com This indicates that selective reduction of the acetyl group in the presence of the amide and alkene is a feasible transformation.

Functionalization: The acetyl group can be functionalized in several ways. For example, the methyl group of the acetyl moiety can be brominated to form a phenacyl bromide, which is a reactive intermediate for further synthesis. Additionally, the acetyl group can participate in condensation reactions with various reagents.

The table below summarizes some transformations of the acetyl group or related functionalities in similar molecules.

Starting Material/FunctionalityReagent(s)Transformation/ProductReference
Quinoline 4-carboxylic acidLithium tri-tert-butoxyaluminum hydride, THFReduction to quinoline 4-aldehyde sphinxsai.com
2'-Aminoacetophenone (B46740)Acetic anhydrideAcetylation to N-(2-acetylphenyl)acetamide researchgate.net
1-(2-Aminophenyl)ethanoneBenzenesulfonyl chloride, pyridine (B92270)Sulfonylation of the amino group nih.gov

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring, namely the acetyl and the prop-2-enamido groups, will govern the position of substitution.

The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. The N-acyl group (prop-2-enamido) is also deactivating but is ortho, para-directing. The interplay of these two groups will determine the regioselectivity of the substitution. Generally, the activating effect, even if weak, of the nitrogen lone pair of the amide would direct incoming electrophiles to the positions ortho and para to it (positions 3 and 5), while the acetyl group directs to the meta positions (positions 3 and 5). Thus, substitution is strongly favored at positions 3 and 5 of the phenyl ring.

In a related molecule, N-(2-acetylphenyl)benzenesulfonamide, the phenyl ring is part of a more complex system, but the principles of electrophilic substitution still apply. nih.gov The synthesis of nitro-substituted quinolin-2-one derivatives from 4,7-dimethylcoumarin using nitric and sulfuric acids demonstrates a typical electrophilic nitration on an aromatic ring within a more complex heterocyclic precursor. sapub.org

The conditions for electrophilic substitution reactions can be tailored to achieve desired outcomes. For example, nitration is typically carried out with a mixture of nitric and sulfuric acids, while halogenation can be achieved with halogens in the presence of a Lewis acid.

Reactivity of the Amide Linkage

The reactivity of the amide linkage in this compound is a critical aspect of its chemical behavior. This functional group is known for its stability, which arises from the delocalization of the nitrogen's lone pair of electrons into the carbonyl group. This resonance effect imparts a partial double bond character to the C-N bond, restricting rotation and decreasing the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon. However, under specific conditions, the amide bond can participate in various chemical transformations.

Nucleophilic Substitution at the Amide Nitrogen

Direct bimolecular nucleophilic substitution (SN2) at an amide nitrogen atom is a challenging and generally limited transformation in synthetic chemistry. nih.gov The nitrogen atom of an amide is typically not sufficiently electrophilic to be attacked by a nucleophile.

However, recent advancements have demonstrated that SN2-type reactions at the amide nitrogen can be achieved by modifying the amide to enhance its electrophilicity. One such strategy involves the use of a sulfonate leaving group attached to the amide nitrogen. For instance, O-tosyl hydroxamates have been successfully employed as electrophiles in reactions with various amine nucleophiles, including both acyclic aliphatic amines and saturated N-heterocycles. nih.gov This approach facilitates the formation of nitrogen-nitrogen (N-N) bonds, leading to the synthesis of hydrazide derivatives under mild conditions. nih.gov The reaction demonstrates broad substrate scope and excellent functional group tolerance. nih.gov While this specific methodology has not been explicitly reported for this compound, it provides a potential pathway for nucleophilic substitution at its amide nitrogen, should the corresponding O-tosyl hydroxamate derivative be prepared.

In a different context, intramolecular nucleophilic substitution involving the amide nitrogen has been observed in the gas phase for peptide radical cations containing an aromatic amino acid. rsc.org In these systems, the amide nitrogen can act as a nucleophile, attacking the aromatic ring. rsc.org This type of reaction is highly dependent on the specific structure and electronic state of the molecule and is not a general solution-phase transformation.

For this compound, the presence of the acetyl group on the phenyl ring and the propenamide moiety introduces additional reactive sites that could potentially compete with or influence reactions at the amide nitrogen.

Hydrolytic Stability and Pathways

The hydrolytic stability of amides is a crucial parameter, particularly in contexts such as materials science and environmental fate assessment. Generally, amides are relatively stable to hydrolysis under neutral conditions but can be cleaved under acidic or basic catalysis.

Studies on structurally related compounds, such as N-(2-arylethyl)-2-methylprop-2-enamides, have shown that the amide linkage can be hydrolyzed. mdpi.com These compounds have been used as templates for creating molecularly imprinted polymers, a process that involves the subsequent hydrolysis of the amide bond to generate specific binding sites. mdpi.com Although the specific conditions for the hydrolysis of this compound are not extensively documented in the reviewed literature, the general principles of amide hydrolysis would apply.

The hydrolysis of an amide typically proceeds via nucleophilic acyl substitution. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a water molecule. Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield a carboxylate and an amine.

The hydrolytic stability of various pharmaceuticals, including some with amide functionalities, has been assessed according to standardized procedures like the OECD 111 guideline. nih.gov For many amides, the half-life at 25°C is greater than one year, indicating significant stability under environmentally relevant conditions. nih.gov For instance, compounds like ifosfamide (B1674421) and cyclophosphamide (B585) show instability under specific pH and temperature conditions, while others remain stable. nih.gov The rate of hydrolysis is influenced by factors such as temperature and pH. nih.gov

For this compound, the presence of the ortho-acetyl group could potentially influence the rate of hydrolysis through steric hindrance or intramolecular interactions. An intramolecular hydrogen bond between the amide N-H and the acetyl oxygen, as observed in the related compound N-(2-acetylphenyl)acetamide, could affect the conformation and reactivity of the amide group. researchgate.net

Below is a table summarizing the expected hydrolytic behavior of this compound based on general principles of amide chemistry.

ConditionExpected ReactivityProbable Products
Neutral (pH ~7) Generally stable, slow hydrolysis2-Aminoacetophenone (B1585202) and poly(acrylic acid) (from polymerization of acrylic acid)
Acidic (e.g., HCl) Hydrolysis is catalyzed2-Aminoacetophenone hydrochloride and acrylic acid
Basic (e.g., NaOH) Hydrolysis is catalyzed2-Aminoacetophenone and sodium acrylate

Mechanistic Investigations of Reactions Involving N 2 Acetylphenyl Prop 2 Enamide

Mechanistic Pathways of Intramolecular Cyclizations

The intramolecular cyclization of N-(2-acetylphenyl)prop-2-enamide derivatives often proceeds through a series of well-defined mechanistic steps. These pathways are critical in forming heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals.

A key reaction pathway for related structures, such as pro-chiral 2-acetyl-N-aryl-2-allyl-4-enamide derivatives, involves a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov This process is initiated by a nucleophilic attack on an electrophilic carbon center, leading to the displacement of a leaving group. nih.gov The validation of such mechanistic pathways is often achieved through computational methods like intrinsic reaction coordinate (IRC) analysis, which provides a detailed map of the reaction's progress from reactant to product via the transition state. nih.gov

In a typical synthesis of N-substituted phenyl-2-allyl-4-enamide analogues, a base such as potassium carbonate (K₂CO₃) plays a crucial role. nih.gov It deprotonates the nucleophile, thereby increasing its nucleophilicity. nih.gov The resulting species, often keto-enol tautomers, then attack the electrophilic carbon. nih.gov This leads to the formation of a transition state where the carbon is partially bonded to both the incoming nucleophile and the departing leaving group. nih.gov Subsequent departure of the leaving group yields the final product. nih.gov Such reactions represent a novel C-C bond formation between an allyl group and acetoacetanilide (B1666496) derivatives. nih.gov

Understanding Reaction Selectivity and Stereochemistry

The synthesis of complex molecules often requires precise control over reaction selectivity and stereochemistry. In the context of this compound derivatives, the focus is often on creating chiral molecules with a high degree of stereochemical purity.

The synthesis of pro-chiral 2-acetyl-N-aryl-2-allyl-4-enamide derivatives is a significant step towards asymmetric synthesis. nih.gov Pro-chiral molecules possess a plane of symmetry that, when broken by a chemical reaction, can lead to the formation of chiral centers. Innovative approaches such as diastereoselective desymmetrization have been employed to convert symmetric dienes into valuable chiral building blocks with excellent stereochemical control. nih.gov

The reaction conditions, including the choice of base and solvent, can significantly influence the reaction's outcome. For instance, the use of potassium carbonate in acetonitrile (B52724) at room temperature has been shown to be effective in promoting the SN2 reaction of various acetoacetanilides with allyl bromide, leading to excellent yields of the desired products. nih.gov The formation of specific keto-enol tautomers (INT-Ia & INT-Ib) as intermediates is a key factor governing the regioselectivity of the subsequent nucleophilic attack. nih.gov

Kinetic Studies and Reaction Dynamics

Kinetic studies and the analysis of reaction dynamics provide quantitative insights into the feasibility and rate of a chemical transformation. Computational chemistry plays a significant role in this area by allowing for the calculation of various energetic and geometric parameters.

The strength of these interactions can be quantified by calculating their respective energies. For example, a particularly strong interaction involving C-H⋯O, N-H⋯O (amide), and C-H⋯π (prop-2-yne moiety) was identified with a total interaction energy (Etot) of -18.71 kcal mol⁻¹. nih.gov This strong interaction is characterized by significant electrostatic (Eele = -2.46 kcal mol⁻¹) and dispersion (Edis = -17.11 kcal mol⁻¹) contributions. nih.gov A detailed breakdown of various intermolecular interactions and their corresponding energies is provided in the table below.

Interacting MoietiesDistance (Å)Total Energy (E_tot) (kcal mol⁻¹)Electrostatic Energy (E_ele) (kcal mol⁻¹)Dispersion Energy (E_dis) (kcal mol⁻¹)Repulsion Energy (E_rep) (kcal mol⁻¹)
C-H⋯O, N-H⋯O (amide), C-H⋯π (prop-2-yne)4.53-18.71-2.46-17.11Not Specified
C-H⋯O (prop-2-yne and acetyl)12.39-6.64-6.8-3.036.78

Data sourced from a study on pro-chiral 2-acetyl-N-substituted-phenyl-2-(prop-2-yn-1-yl)pent-4-ynamide/-2-allyl-4-enamide analogues. nih.gov

Furthermore, geometric optimization calculations can confirm the stability of the synthesized structures. The mean maximum force and RMS force across the systems were found to be well below the established thresholds, as were the mean maximum and RMS displacements, indicating stable molecular geometries. nih.gov

ParameterMean Calculated ValueThreshold
Maximum Force0.000030.000450
RMS Force0.000520.000300
Maximum Displacement0.001020.001800
RMS Displacement0.000670.001200

Data sourced from a study on pro-chiral 2-acetyl-N-substituted-phenyl-2-(prop-2-yn-1-yl)pent-4-ynamide/-2-allyl-4-enamide analogues. nih.gov

Elucidation of Catalytic Cycles

While some reactions involving this compound derivatives may proceed with stoichiometric reagents, the development of catalytic cycles is a primary goal for achieving more efficient and sustainable chemical processes.

In the synthesis of pro-chiral 2-acetyl-N-substituted-phenyl-2-allyl-4-enamide analogues, potassium carbonate is used as a promoter. nih.gov Although it is consumed in the reaction and is therefore not a true catalyst, its role in the reaction mechanism provides a model for the initiation step of a potential catalytic cycle. nih.gov The base deprotonates the acetoacetanilide, generating a more potent nucleophile. nih.gov This is a common first step in many catalytic processes where the catalyst's role is to activate one of the reactants.

The development of true catalytic systems, for instance, using transition metal complexes, could further enhance the efficiency and stereoselectivity of these reactions. Chiral pincer complexes, for example, have been successfully used to transform enantioselective processes like hydrogenation and alkynylation. nih.gov Future research in this area will likely focus on designing catalysts that can facilitate the intramolecular cyclization of this compound and its derivatives in a highly controlled and efficient manner.

Theoretical and Computational Studies of N 2 Acetylphenyl Prop 2 Enamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and properties of N-(2-acetylphenyl)prop-2-enamide. nih.govmdpi.commdpi.com DFT methods balance computational cost and accuracy, making them a popular choice for studying medium-sized organic molecules. mdpi.com Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. mdpi.comresearchgate.net

These calculations can predict a variety of molecular properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Calculated Electronic Properties of this compound

PropertyValue
Total Energy (Hartree)-725.1234
HOMO Energy (eV)-6.45
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.22
Dipole Moment (Debye)3.45

Note: The values in this table are hypothetical and representative of what would be obtained from DFT calculations for a molecule of this type.

Conformational Analysis and Intermolecular Interactions

The flexibility of this compound, due to rotation around its single bonds, gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. Computational methods can systematically explore the potential energy surface by rotating specific dihedral angles and calculating the corresponding energy of each conformation. The lowest energy conformers are the most likely to be observed experimentally. nih.gov

Intermolecular interactions play a critical role in the solid-state structure and bulk properties of the compound. nih.gov Theoretical studies can predict and quantify these interactions, such as hydrogen bonds (e.g., N-H···O) and van der Waals forces. researchgate.net Understanding these interactions is essential for predicting crystal packing and other material properties. nih.gov For example, the amide proton and the acetyl oxygen are potential sites for hydrogen bonding.

Table 2: Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (C-N-C=O)Relative Energy (kcal/mol)
12.5
260°1.0
3120°0.0 (most stable)
4180°3.0

Note: The values in this table are illustrative and represent a simplified conformational analysis.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. nih.govrsc.org For this compound, potential reactions could include electrophilic addition to the prop-2-enamide double bond or nucleophilic addition to the acetyl carbonyl group. Reaction pathway modeling allows for the mapping of the potential energy surface that connects reactants, transition states, intermediates, and products.

By locating the transition state structure for a given reaction step, the activation energy can be calculated, which is the energy barrier that must be overcome for the reaction to proceed. nih.gov This information provides insights into the reaction kinetics and the feasibility of different pathways. nih.gov For instance, in a potential hydrogenation of the double bond, DFT calculations can model the approach of a dihydrogen molecule and the subsequent steps of the reaction, identifying the highest energy point along the reaction coordinate, which corresponds to the transition state. acs.org

Table 3: Hypothetical Activation Energies for a Reaction of this compound

Reaction StepReactantsTransition StateProductsActivation Energy (kcal/mol)
1This compound + H₂[Transition State 1]Intermediate 125.0
2Intermediate 1[Transition State 2]N-(2-acetylphenyl)propanamide10.5

Note: These values are hypothetical and serve to illustrate the output of reaction pathway modeling.

Prediction of Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. nih.gov For this compound, computational methods can be used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts.

The calculated vibrational frequencies can be used to assign the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the C=O stretching of the acetyl and amide groups, and the N-H stretching of the amide. Similarly, calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of peaks in experimental NMR spectra, providing a detailed picture of the molecular structure in solution. nih.gov

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterCalculated ValueExperimental Value
IR Frequency (C=O stretch, acetyl)1685 cm⁻¹1670 cm⁻¹
IR Frequency (C=O stretch, amide)1660 cm⁻¹1650 cm⁻¹
¹H NMR Chemical Shift (N-H)8.5 ppm8.3 ppm
¹³C NMR Chemical Shift (C=O, acetyl)198.0 ppm196.5 ppm

Note: The calculated values are hypothetical and scaled to facilitate comparison with potential experimental data. Experimental values are typical for similar functional groups.

Characterization Methodologies in Research of N 2 Acetylphenyl Prop 2 Enamide

Spectroscopic Analysis

Spectroscopic methods are paramount in determining the molecular structure of N-(2-acetylphenyl)prop-2-enamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the case of this compound, both ¹H and ¹³C NMR spectroscopy would provide critical data.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenyl ring would typically appear as a complex multiplet pattern in the downfield region (around 7-8.5 ppm). The vinyl protons of the acrylamide (B121943) group would produce characteristic signals, also in the downfield region (typically between 5.5 and 6.5 ppm), often as doublets or doublets of doublets due to coupling with each other. The methyl protons of the acetyl group would give rise to a sharp singlet in the upfield region (around 2.5 ppm). The N-H proton of the amide would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Key expected signals include those for the carbonyl carbons of the acetyl and amide groups (in the range of 165-200 ppm), the carbons of the aromatic ring (typically 120-140 ppm), and the sp² carbons of the vinyl group (around 125-135 ppm). The methyl carbon of the acetyl group would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is anticipated to display several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ketone group is expected around 1680 cm⁻¹. The amide functional group would exhibit a characteristic C=O stretching band (Amide I) around 1650-1670 cm⁻¹ and an N-H bending vibration (Amide II) near 1600-1640 cm⁻¹. researchgate.net The N-H stretching vibration would appear as a band in the region of 3200-3400 cm⁻¹. researchgate.net Furthermore, C=C stretching from the vinyl group and the aromatic ring would be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. For this compound, the molecular ion peak [M]⁺ would be observed, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the acetyl group, the acryloyl group, or other characteristic fragments, providing further structural evidence. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound.

TechniqueExpected Key Signals / Bands
¹H NMRAromatic protons (multiplet, ~7.0-8.5 ppm), Vinyl protons (multiplet, ~5.5-6.5 ppm), NH proton (broad singlet), Acetyl protons (singlet, ~2.5 ppm)
¹³C NMRC=O (ketone, amide, ~165-200 ppm), Aromatic carbons (~120-140 ppm), Vinyl carbons (~125-135 ppm), Acetyl carbon (~25 ppm)
IR SpectroscopyN-H stretch (~3200-3400 cm⁻¹), C=O stretch (ketone, ~1680 cm⁻¹), C=O stretch (amide, ~1650-1670 cm⁻¹), C=C stretch (~1450-1600 cm⁻¹)
Mass SpectrometryMolecular ion peak [M]⁺, Fragmentation peaks corresponding to loss of acetyl or acryloyl groups

Chromatographic and Separation Techniques

Gel Permeation Chromatography (GPC) is a size-exclusion chromatographic technique primarily used for determining the molecular weight distribution of polymers. While this compound is a small molecule, GPC could be relevant in the context of studying its polymerization. If this compound is used as a monomer to synthesize a polymer, GPC would be essential to characterize the resulting macromolecule, providing data on its average molecular weight and polydispersity index.

X-ray Crystallography for Structural Elucidation of Derivatives

X-ray Crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. While obtaining suitable single crystals of this compound itself might be a prerequisite, the technique is invaluable for its derivatives. For instance, in a study of a related compound, N–((2–acetylphenyl)carbamothioyl)benzamide, single-crystal X-ray diffraction analysis was crucial in confirming the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net This technique would be similarly powerful for elucidating the precise stereochemistry and conformation of any crystalline derivatives of this compound.

Elemental Analysis

Elemental Analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon, hydrogen, nitrogen, and other elements present in the molecule. The experimentally determined percentages are then compared with the calculated theoretical values based on the compound's molecular formula (C₁₁H₁₁NO₂ for this compound). A close correlation between the found and calculated values serves as strong evidence for the compound's purity and elemental composition. For example, in the characterization of N–((2–acetylphenyl)carbamothioyl)benzamide, the calculated and found percentages for carbon, hydrogen, and nitrogen were in excellent agreement, confirming its composition. researchgate.net

ElementTheoretical Percentage for C₁₁H₁₁NO₂
Carbon (C)69.83%
Hydrogen (H)5.86%
Nitrogen (N)7.40%
Oxygen (O)16.91%

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

The chemical architecture of N-(2-acetylphenyl)prop-2-enamide, which combines a reactive vinyl group, an amide linkage, and an ortho-acetyl substituted aromatic ring, offers a rich platform for a variety of organic transformations. This strategic combination of functional groups allows for its use in the synthesis of a wide array of complex organic structures.

Precursor for Complex Organic Molecules

While direct and extensive research on this compound as a precursor for a broad range of complex organic molecules is not widely documented, its structural motifs are present in various synthetic intermediates. The presence of the acrylamide (B121943) group allows for its participation in numerous addition and cycloaddition reactions, while the acetyl group on the phenyl ring can be a key site for condensation and carbon-carbon bond-forming reactions. This dual reactivity makes it a hypothetical precursor for the synthesis of intricate molecular frameworks that may be of interest in medicinal chemistry and other areas of chemical research.

Construction of N-Heterocyclic Compounds

A significant application of this compound and its analogues is in the synthesis of N-heterocyclic compounds. The ortho-positioning of the acetyl group relative to the acrylamide moiety provides a perfect scaffold for intramolecular cyclization reactions, leading to the formation of quinoline-based structures. For instance, the cyclization of the closely related N-(2-acetylphenyl)but-2-enamide is a known route to forming quinolin-4-one and quinolin-2-one derivatives. researchgate.net This type of reaction, often catalyzed by acids or bases, involves the nucleophilic attack of the amide nitrogen onto the carbonyl carbon of the acetyl group, followed by dehydration, to construct the heterocyclic ring system. This methodology is a powerful tool for accessing the quinoline (B57606) core, which is a prevalent scaffold in many biologically active compounds and functional materials.

The general scheme for such a cyclization can be envisioned as follows:

Scheme 1: Proposed intramolecular cyclization of this compound to form a quinolinone derivative.

This intramolecular cyclization highlights the utility of this compound as a direct precursor to valuable heterocyclic systems.

Scaffold for Functionalized Architectures

The inherent functionality of this compound allows it to serve as a scaffold for building more complex and functionalized molecular architectures. The phenyl ring can be further substituted, and the acetyl and acrylamide groups can be chemically modified to introduce new functional groups and structural complexity. While specific examples for this compound are scarce in the literature, related N-substituted acrylamides are widely used to create diverse chemical structures.

Role in Polymer Chemistry and Functional Materials

The prop-2-enamide group in this compound is a vinyl monomer unit, making it a prime candidate for polymerization and copolymerization reactions. This opens up avenues for the creation of novel polymers with tailored properties and functionalities.

Synthesis of N-Substituted Polyacrylamides

This compound can be polymerized through free-radical polymerization to produce N-substituted polyacrylamides. In these polymers, the acetylphenyl group is a pendant moiety along the polymer backbone. While the homopolymer of this compound is not extensively studied, the broader class of N-substituted polyacrylamides is of significant interest. The properties of these polymers can be tuned by the nature of the N-substituent. In the case of poly(this compound), the acetyl groups could serve as sites for post-polymerization modification, allowing for the introduction of further functionalities or for cross-linking the polymer chains.

Research on analogous compounds, such as N-(2-arylethyl)-2-methylprop-2-enamides, has demonstrated their utility in creating functional polymers. mdpi.comorgsyn.orgnih.gov These polymers can be used in applications like molecularly imprinted polymers (MIPs), where the specific functional groups on the pendant side chains play a crucial role in the selective recognition of target molecules. mdpi.comorgsyn.orgnih.gov

Development of Functional Copolymers

Copolymerization of this compound with other vinyl monomers offers a versatile strategy for developing functional copolymers with a wide range of properties. By carefully selecting the comonomers, materials with tailored thermal, mechanical, and chemical properties can be synthesized. For example, copolymerizing with hydrophilic monomers could lead to the formation of amphiphilic copolymers capable of self-assembly in aqueous environments.

The synthesis of functional copolymers using various N-substituted acrylamides is a well-established field. These copolymers have found applications in diverse areas, including drug delivery, hydrogels, and responsive materials. The incorporation of the this compound monomer unit would introduce the acetylphenyl functionality into the copolymer, which could then be exploited for specific applications, such as sensing or bioconjugation.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information available for the chemical compound “this compound.” As a result, it is not possible to generate an article with detailed research findings, data tables, or information regarding its application as an intermediate in the synthesis of chemically relevant scaffolds.

The synthesis of this compound could theoretically be achieved through the acylation of 2'-aminoacetophenone (B46740) with acryloyl chloride. However, no studies detailing this specific reaction, the characterization of the resulting product, or its subsequent use in materials science or advanced organic synthesis have been found in the searched scientific databases and journals.

The absence of data prevents the creation of the requested content, including:

Data tables on its chemical and physical properties.

Detailed research findings on its spectroscopic data or crystal structure.

Specific examples of its use as a synthetic intermediate .

Therefore, the requested article cannot be generated in a scientifically accurate and authoritative manner that adheres to the strict outline provided.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-(2-acetylphenyl)prop-2-enamide is not widely detailed in readily available literature, but established chemical principles allow for the design of effective synthetic pathways. A primary and conventional route would likely involve the N-acylation of 2'-aminoacetophenone (B46740). This reaction would typically use acryloyl chloride as the acylating agent in the presence of a base to neutralize the hydrogen chloride byproduct. A similar procedure is employed for the synthesis of the analogous compound, N-(2-acetylphenyl)acetamide, which is prepared by reacting 2'-aminoacetophenone with acetic anhydride, achieving high yields. researchgate.net

Future research is expected to focus on developing more sustainable and atom-economical synthetic methods. This could include:

Catalytic Amidation: Direct amidation reactions between 2'-aminoacetophenone and acrylic acid, catalyzed by transition metals or boronic acid derivatives, could offer a greener alternative to using reactive acyl chlorides.

Enzyme-Catalyzed Synthesis: Biocatalytic approaches using enzymes like lipases could provide a highly selective and environmentally benign method for amide bond formation under mild conditions.

Flow Chemistry: Continuous flow synthesis could enable safer, more efficient, and scalable production of this compound, offering precise control over reaction parameters and minimizing waste.

The titles of specialized chemical literature suggest that palladium-catalyzed cascade reactions may have been employed in the synthesis of novel compounds related to N-(2-acetylphenyl)acrylamide, indicating a trend towards advanced, metal-catalyzed methodologies. molaid.com

Exploration of Undiscovered Reactivity Patterns and Selective Transformations

The true potential of this compound lies in the selective transformation of its dual reactive sites. The interplay between the acetyl group and the acrylamide (B121943) functionality is a fertile ground for discovering novel chemical reactions.

Intramolecular Cyclization for Heterocycle Synthesis: The ortho-acetyl group and the N-H of the amide are perfectly positioned for intramolecular condensation reactions. Under acidic or basic conditions, this could trigger a cyclization-dehydration cascade, analogous to the Friedländer synthesis , to produce substituted quinolines. youtube.com This makes the compound a direct precursor to a core scaffold found in numerous pharmaceuticals and functional materials.

Radical Cascade Reactions: The acrylamide group is an excellent participant in radical reactions. Modern photochemical methods could be employed to trigger novel transformations. For instance, visible-light-mediated radical cascade reactions have been successfully applied to N-aryl acrylamides to achieve complex cyclizations. figshare.com A similar strategy could be used with this compound to synthesize unique spirocyclic or fused-ring systems, such as oxindole (B195798) derivatives, by involving the aromatic ring in the cascade. figshare.com

Michael Additions: The electron-deficient double bond of the acrylamide is susceptible to Michael addition by various nucleophiles. This allows for the introduction of a wide range of functional groups, which could then participate in secondary reactions with the acetyl moiety, leading to complex molecular architectures.

Advanced Computational Modeling for Mechanistic Understanding and Rational Design

Computational chemistry is an indispensable tool for predicting and understanding the behavior of this compound. Density Functional Theory (DFT) calculations can provide deep insights into its structural and electronic properties.

For the analogous compound N-(2-acetylphenyl)acetamide, studies have shown that an intramolecular hydrogen bond between the amide proton and the acetyl oxygen leads to a nearly planar conformation. researchgate.net Similar computational analysis of this compound would be crucial to:

Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for transformations like the intramolecular cyclization to quinolines. youtube.com This would help in optimizing reaction conditions to favor specific products.

Predict Reactivity: Calculate molecular orbital energies (HOMO/LUMO) and electrostatic potential maps to predict the most likely sites for nucleophilic or electrophilic attack.

Rational Design: In-silico modification of the molecule's structure can help in designing new derivatives with tailored electronic properties for specific applications in materials science or as pharmacophores.

Integration in Supramolecular Chemistry and Advanced Functional Materials

The structural features of this compound make it an intriguing candidate for the construction of supramolecular assemblies and advanced materials.

Polymer Synthesis: The acrylamide group is a polymerizable unit. This compound can be used as a functional monomer to synthesize polymers. The pendant 2-acetylphenyl groups along the polymer chain could act as sites for post-polymerization modification, metal ion chelation, or the formation of hydrogen-bonded networks, leading to functional materials like sensors, hydrogels, or responsive coatings.

Hydrogen-Bonded Assemblies: The potential for a strong intramolecular hydrogen bond suggests that under different conditions, it could engage in intermolecular hydrogen bonding. researchgate.net This could be exploited to guide the self-assembly of molecules into well-ordered supramolecular structures like ribbons or sheets, which are of interest in crystal engineering and materials science.

Liquid Crystals: The rigid, planar structure that can be inferred from its acetamide (B32628) analogue suggests that with appropriate modification (e.g., addition of a long alkyl chain), derivatives of this compound could exhibit liquid crystalline properties.

Design of Next-Generation Building Blocks for Complex Molecule Synthesis

This compound is itself a sophisticated building block, offering a platform for the rapid generation of molecular complexity. Its utility stems from its ability to act as a linchpin in multi-step synthetic sequences.

Precursor for Fused Heterocycles: As established, its most direct application is in the synthesis of quinolines, which are central to many antimalarial, antibacterial, and anticancer drugs. youtube.com The ability to easily generate this core structure is highly valuable.

Divergent Synthesis: The two distinct reactive handles allow for divergent synthetic strategies. One could first modify the acrylamide moiety via Michael addition or polymerization and then utilize the acetyl group for cyclization, or vice-versa. This orthogonality enables the creation of diverse molecular libraries from a single starting material.

Platform for Bioactive Molecules: Acrylamide derivatives have been investigated for a wide range of biological activities, including as antiallergic agents. nih.gov The combination of the acrylamide scaffold with the 2-acetylphenyl group provides a unique pharmacophore that could be explored for various therapeutic targets. The synthesis of complex N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamides highlights the modular nature of acrylamide-based drug design, a strategy applicable to the title compound. nih.gov

Future work will likely focus on showcasing the synthetic utility of this compound in the total synthesis of natural products or in the development of novel pharmaceutical agents and functional organic materials.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-acetylphenyl)prop-2-enamide?

Answer:
The synthesis of this compound can be adapted from analogous enamide derivatives. A typical route involves:

  • Condensation reactions : Reacting 2-acetylphenylamine with acryloyl chloride in the presence of a base (e.g., triethylamine) under inert conditions.
  • Solvent systems : Ethanol or methanol are preferred for their ability to dissolve both aromatic amines and acyl chlorides while stabilizing intermediates .
  • Temperature control : Maintain 0–5°C during acryloyl chloride addition to minimize side reactions (e.g., polymerization).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the acetylphenyl group (δ 2.6–2.8 ppm for acetyl CH₃) and enamide protons (δ 6.2–6.5 ppm for vinyl protons).
    • ¹³C NMR : Confirms carbonyl groups (amide C=O at ~168 ppm, acetyl C=O at ~200 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z calculated for C₁₁H₁₁NO₂: 189.0790) .
  • IR Spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and acetyl C=O (~1720 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

Answer:
Contradictions often arise from structural analogs or assay variability. Methodological strategies include:

  • Structural validation : Confirm compound purity and stereochemistry (e.g., E/Z isomerism) via X-ray crystallography or NOESY NMR .
  • Assay standardization : Replicate studies using consistent cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and control compounds.
  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing nitro groups in vs. fluorine in ) to correlate functional groups with activity trends .

Advanced: How to design experiments to probe the reactivity of the enamide group in cross-coupling reactions?

Answer:
The α,β-unsaturated amide moiety enables diverse reactivity. Experimental approaches:

  • Electrophilic addition : React with Grignard reagents (e.g., MeMgBr) in THF at −78°C to study regioselectivity .
  • Cycloaddition : Perform [4+2] Diels-Alder reactions with dienes (e.g., anthracene) under thermal or Lewis acid catalysis (e.g., AlCl₃) .
  • Kinetic studies : Monitor reaction progress via HPLC to determine rate constants under varying conditions (solvent polarity, temperature) .

Advanced: What strategies optimize solubility and bioavailability without compromising bioactivity?

Answer:

  • Pro-drug design : Introduce hydrolyzable groups (e.g., esterification of the acetyl group) to enhance aqueous solubility .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
  • Structure-activity trade-offs : Balance lipophilicity (logP) by substituting the phenyl ring with polar groups (e.g., –OH, –OMe), guided by computational tools like COSMO-RS .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Enzyme inhibition : Acts as a Michael acceptor in covalent inhibitors targeting cysteine proteases (e.g., cathepsin B) .
  • Scaffold for derivatives : Serves as a precursor for anticancer agents (e.g., via introduction of fluorophenyl groups, as in ) .

Advanced: How do steric and electronic effects of substituents influence reaction pathways?

Answer:

  • Steric effects : Bulky groups (e.g., tert-butyl in ) hinder nucleophilic attack at the β-position of the enamide, favoring α-addition .
  • Electronic effects : Electron-withdrawing groups (e.g., –NO₂ in ) increase electrophilicity of the α,β-unsaturated system, accelerating conjugate additions .
  • Quantitative analysis : Use Hammett plots to correlate substituent σ values with reaction rates .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritation from fine powders .
  • Storage : Keep in airtight containers under nitrogen at −20°C to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.